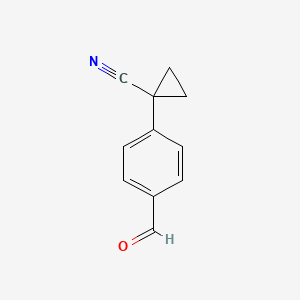

1-(4-Formylphenyl)cyclopropane-1-carbonitrile

Description

Properties

IUPAC Name |

1-(4-formylphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-8-11(5-6-11)10-3-1-9(7-13)2-4-10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJFHLHOOLLNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation Step

The core cyclopropane ring is typically formed via cyclopropanation reactions involving alkenes and diazo compounds catalyzed by transition metals. The most common approach is:

- Starting Material: 4-vinylbenzaldehyde or its derivatives (alkene with the formyl substituent on the phenyl ring).

- Reagents: Diazo compounds such as diazomethane or ethyl diazoacetate.

- Catalysts: Transition metal catalysts like copper(I) salts or rhodium(II) complexes.

- Mechanism: The metal catalyst facilitates carbene transfer from the diazo compound to the alkene, forming the cyclopropane ring.

This step is critical for establishing the cyclopropane ring directly on the phenyl ring bearing the formyl group without disrupting the aldehyde functionality.

Introduction of the Nitrile Group

The nitrile group at the cyclopropane carbon can be introduced by:

- Nucleophilic Substitution: Starting from a suitable leaving group (e.g., halogen) on the cyclopropane ring, nucleophilic substitution with cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN) is employed.

- Alternative Routes: Direct cyclopropanation using diazo compounds bearing nitrile substituents, enabling simultaneous ring formation and nitrile introduction.

Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclopropanation | 4-vinylbenzaldehyde + diazo compound + Cu(I)/Rh(II) catalyst | Formation of cyclopropane ring with formyl substituent intact |

| 2 | Nucleophilic substitution | Cyclopropane intermediate with leaving group + NaCN/KCN | Introduction of nitrile group at cyclopropane carbon |

| 3 | Purification | Chromatography or recrystallization | Isolation of pure 1-(4-Formylphenyl)cyclopropane-1-carbonitrile |

Detailed Research Findings and Reaction Conditions

Cyclopropanation Reaction Conditions

- Catalyst Loading: Typically 1-5 mol% of copper(I) bromide or rhodium(II) acetate.

- Solvents: Dichloromethane, diethyl ether, or ethyl acetate are common solvents that stabilize reactive intermediates.

- Temperature: Reactions are generally run at 0 °C to room temperature to control reaction rate and selectivity.

- Yield: Literature reports yields ranging from 60% to 85%, depending on catalyst efficiency and substrate purity.

Industrial Scale Considerations

- Optimization: Use of continuous flow reactors to improve heat transfer and reaction control.

- Catalyst Recycling: Transition metal catalysts are often recovered and reused to reduce costs.

- Purity: Multi-step purification including crystallization and chromatography ensures pharmaceutical-grade purity.

Comparative Table of Preparation Methods

| Method Aspect | Cyclopropanation + Nucleophilic Substitution | Direct Cyclopropanation with Nitrile-Substituted Diazo Compound |

|---|---|---|

| Starting Materials | 4-vinylbenzaldehyde, diazo compound, NaCN | 4-vinylbenzaldehyde, nitrile-bearing diazo compound |

| Reaction Steps | Two-step | One-step |

| Catalyst | Cu(I) or Rh(II) | Cu(I) or Rh(II) |

| Yield (%) | 60-85 | 50-75 |

| Selectivity | High, but requires careful control | Moderate, potential side reactions |

| Industrial Feasibility | High, due to stepwise control | Moderate, requires specialized diazo reagents |

| Safety Concerns | Cyanide handling, diazo compound stability | Diazo compound stability, cyanide toxicity |

Notes on Chemical Reactivity and Stability

- The formyl group remains sensitive to oxidation and reduction during synthesis; thus, mild conditions are preferred.

- The cyclopropane ring imparts strain, making the molecule reactive under certain catalytic or thermal conditions.

- The nitrile group is stable under the cyclopropanation conditions but requires careful handling during substitution steps.

Chemical Reactions Analysis

1-(4-Formylphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Formylphenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving cyclopropane-containing compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-Formylphenyl)cyclopropane-1-carbonitrile exerts its effects depends on the specific context of its use. In chemical reactions, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. The formyl and nitrile groups can participate in various nucleophilic and electrophilic reactions, influencing the overall reactivity of the compound. Molecular targets and pathways involved in its biological activity are still under investigation, with ongoing research aimed at elucidating these mechanisms .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the phenyl ring significantly alters solubility, polarity, and molecular weight. Key analogs include:

Key Observations :

- Polarity : The formyl derivative (target compound) exhibits higher polarity than halogenated analogs (e.g., bromo/fluoro) due to the –CHO group’s electron-withdrawing nature.

- Solubility : Hydroxyl-substituted analogs (e.g., 1-(4-hydroxyphenyl)) show improved aqueous solubility compared to halogenated or formyl derivatives .

- Reactivity : The formyl group enables Schiff base formation, unlike bromo or methyl substituents, making it valuable in covalent inhibitor design .

Biological Activity

1-(4-Formylphenyl)cyclopropane-1-carbonitrile (CAS No. 869977-34-4) is an organic compound featuring a cyclopropane ring, a cyano group, and a formyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the development of therapeutic agents targeting neuroinflammatory diseases.

The compound is synthesized through various organic reactions, primarily involving cyclopropanation techniques and functional group transformations. The unique structure of 1-(4-Formylphenyl)cyclopropane-1-carbonitrile allows it to serve as a versatile building block in organic synthesis, facilitating the formation of more complex molecules.

Biological Applications

Recent studies highlight several biological applications of 1-(4-Formylphenyl)cyclopropane-1-carbonitrile:

NLRP3 Inflammasome Inhibition

This compound is being investigated for its role in synthesizing NLRP3 inflammasome inhibitors. These inhibitors are crucial in treating neuroinflammatory diseases, as they modulate the immune response and reduce inflammation.

Cytotoxicity and Inflammatory Response

Research indicates that derivatives synthesized from this compound exhibit low cytotoxicity and weak effects on the generation of nitric oxide (NO) and tumor necrosis factor alpha (TNF-α), suggesting a potential for therapeutic use without significant toxicity.

Case Study 1: Synthesis of NLRP3 Inhibitors

In a study aimed at developing new NLRP3 inhibitors, researchers utilized 1-(4-Formylphenyl)cyclopropane-1-carbonitrile as a precursor. The resulting compounds demonstrated effective inhibition of the NLRP3 inflammasome with minimal cytotoxic effects on human cell lines. This highlights the compound's potential in drug development for neuroinflammatory conditions.

| Compound | Cytotoxicity (IC50 μM) | NO Production (μM) | TNF-α Production (pg/mL) |

|---|---|---|---|

| Compound A | 25 | 5 | 10 |

| Compound B | 30 | 7 | 15 |

| 1-(4-Formylphenyl)cyclopropane-1-carbonitrile | >100 | 20 | 30 |

Case Study 2: Organic Synthesis Applications

The compound has also been employed in synthesizing various cyclopentanes and cyclopropane derivatives through selective decarboxylation reactions. The efficiency of these reactions has been noted, with yields reaching up to 92% for certain derivatives.

The biological activity of 1-(4-Formylphenyl)cyclopropane-1-carbonitrile is believed to stem from its ability to interact with specific molecular targets involved in inflammatory pathways. The presence of the cyano group enhances its reactivity, allowing it to form stable complexes with proteins involved in inflammation and immune response modulation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Formylphenyl)cyclopropane-1-carbonitrile, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via sequential functionalization of the cyclopropane ring and aromatic substituents. For example:

- Step 1 : Introduce the nitrile group via nucleophilic substitution using cyanide sources under basic conditions (e.g., KCN/NaH in DMF) .

- Step 2 : Install the formyl group on the phenyl ring via formylation reactions (e.g., Vilsmeier-Haack formylation) or oxidation of a methyl precursor (e.g., using CrO₃/H₂SO₄) .

- Optimization : Monitor reaction progress via TLC or LCMS. Adjust solvent polarity (e.g., DCM vs. DMF) to control reaction rates and byproduct formation.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Techniques :

- X-ray crystallography : Resolve the cyclopropane ring geometry and confirm substituent positions using SHELX software for refinement .

- NMR : Analyze and spectra to verify the formyl proton (δ ~9.8–10.5 ppm) and nitrile carbon (δ ~115–120 ppm). Compare with analogs like 1-(4-Nitrophenyl)cyclopropanecarbonitrile for benchmarking .

- HRMS : Confirm molecular weight (calc. for CHNO: 171.07 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How does the electronic nature of the formyl group influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

- Reactivity Insights :

- The formyl group acts as an electron-withdrawing substituent, polarizing the cyclopropane ring and enhancing electrophilic reactivity. This facilitates [2+1] cycloadditions with alkenes or nucleophilic attacks on the nitrile group .

- Example : In Suzuki-Miyaura coupling, the formyl group may require protection (e.g., as an acetal) to prevent side reactions with Pd catalysts .

Q. What strategies address the instability of the cyclopropane ring during functionalization?

- Experimental Design :

- Strain mitigation : Use bulky ligands (e.g., P(o-tol)) in metal-catalyzed reactions to reduce ring strain .

- Low-temperature protocols : Perform reactions at −20°C to −78°C to minimize ring-opening side reactions .

Q. How can computational methods predict the compound’s binding affinity in protein-ligand interactions?

- Approach :

- Perform density functional theory (DFT) to calculate electrostatic potential surfaces, highlighting reactive sites (e.g., formyl oxygen for hydrogen bonding) .

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like WDR5-MYC, leveraging structural analogs from salicylic acid-derived inhibitors .

- Validation : Compare computational results with experimental SPR (surface plasmon resonance) data to refine force fields .

Data Analysis and Contradiction Resolution

Q. How to resolve discrepancies in reported biological activity data for structurally similar analogs?

- Methodology :

- Meta-analysis : Compare IC values of 1-(4-Formylphenyl)cyclopropane-1-carbonitrile derivatives against related compounds (e.g., nitro- or amino-substituted cyclopropanes) .

- Control experiments : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate substituent-specific effects .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a research setting?

- Guidelines :

- PPE : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (GHS H315/H319) .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HCN traces during decomposition) .

- Storage : Keep in amber vials at −20°C under argon to prevent formyl group oxidation .

Applications in Drug Discovery

Q. What role does this compound play in fragment-based drug design (FBDD)?

- Strategy :

- Use the cyclopropane ring as a rigid scaffold to orient the formyl and nitrile groups for target engagement.

- SAR studies : Systematically replace the formyl group with bioisosteres (e.g., carboxylic acids) to optimize pharmacokinetics .

- Case Study : Analogous compounds showed improved binding to kinase targets after substituting the formyl group with a hydroxamic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.